molecular formula C18H22N4O3S B2437447 2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide CAS No. 888434-16-0

2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide

Cat. No. B2437447
M. Wt: 374.46
InChI Key: BVINIBHVQLKCDE-UHFFFAOYSA-N
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Description

The compound “2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide” is a chemical compound with a molecular weight of 319.34 . It is also known as 3-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanoic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimido[5,4-b]indol core and various functional groups attached . The InChI code for this compound is 1S/C14H13N3O4S/c1-21-7-2-3-9-8 (6-7)11-12 (15-9)13 (20)17 (14 (22)16-11)5-4-10 (18)19/h2-3,6,15H,4-5H2,1H3, (H,16,22) (H,18,19) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Debnath and Ganguly (2015) involved the synthesis of novel acetamide derivatives, including structures similar to the specified compound. These derivatives were evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some synthesized compounds exhibited promising antibacterial and antifungal properties, highlighting the potential of such chemical structures in antimicrobial research (Debnath & Ganguly, 2015).

Crystal Structure Analysis

Subasri et al. (2017) reported the crystal structures of compounds structurally related to the specified chemical, which are 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides. These studies provide insight into the molecular conformations and the potential interactions these compounds might have with biological targets, serving as a foundation for further drug design and development efforts (Subasri et al., 2017).

Chemical Modifications for Enhanced Activity

Research by Kishimoto et al. (1984) explored the chemical modification of sulfazecin, leading to the synthesis of derivatives with potent antimicrobial activities against gram-negative bacteria. This work demonstrates the importance of chemical modifications in enhancing the biological activities of molecular frameworks, including those related to the compound (Kishimoto et al., 1984).

Inhibitory Activity Against Biological Targets

Gangjee et al. (1996) synthesized novel pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. These compounds, including structures analogous to the specified chemical, were evaluated for their antitumor and antibacterial activities, showcasing the potential of such compounds in the development of new therapeutic agents (Gangjee et al., 1996).

Design and Evaluation as Glutaminase Inhibitors

Shukla et al. (2012) focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as inhibitors of glutaminase. These efforts aim to identify more potent inhibitors with improved drug-like properties, indicating the broader applicability of compounds within this chemical class in targeting enzymes relevant to cancer metabolism (Shukla et al., 2012).

properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-3-8-19-14(23)11-26-18-21-15-12-6-4-5-7-13(12)20-16(15)17(24)22(18)9-10-25-2/h4-7,20H,3,8-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVINIBHVQLKCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide

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